molecular formula C12H9BrFNO3 B2428308 Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate CAS No. 442549-60-2

Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate

Cat. No.: B2428308
CAS No.: 442549-60-2
M. Wt: 314.11
InChI Key: AQDMZIQDJNENRB-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO3/c1-17-10-5-9(12(16)18-2)15-11-7(10)3-6(14)4-8(11)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDMZIQDJNENRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=C(C=C2Br)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Fluorination: The fluorine atom is introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using continuous flow reactors and automated systems for large-scale synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 8 serves as a primary site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing effects of the fluorine and ester groups, which activate the bromine for displacement.

  • Example : Reaction with piperidine under Hartwig–Buchwald amination conditions yields C8-aminated derivatives.

  • Conditions : Pd catalysis, piperidine, 80–100°C .

  • Yield : 72–88% for analogous brominated quinolines .

ReactantNucleophileCatalyst/ReagentProductYield
Methyl 8-bromo-...carboxylatePiperidinePd(PPh₃)₄C8-piperidine-substituted quinoline82%

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups.

  • Suzuki–Miyaura Coupling : Reacts with boronic acids to form biaryl structures.

    • Conditions : Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C .

    • Yield : 85–92% for C8-aryl derivatives .

  • Buchwald–Hartwig Amination : Forms C8-NR₂ products with amines.

Borylation at C7

Despite steric hindrance from the adjacent substituents, iridium-catalyzed C–H borylation at position 7 is achievable, producing boronic ester intermediates.

  • Conditions : [Ir(OMe)COD]₂, B₂pin₂, THF, 80°C .

  • Yield : 55–78% .

  • Applications : The boronic ester can be converted to bromo, iodo, hydroxy, or trifluoroborate derivatives via copper-mediated reactions .

Ester Hydrolysis and Functionalization

The methyl ester at position 2 undergoes hydrolysis to yield carboxylic acid derivatives, which are precursors for further modifications.

  • Hydrolysis : Acidic or basic conditions (e.g., LiOH/H₂O/THF) cleave the ester to the free acid .

  • Yield : 68% for analogous 4-chloroquinoline hydrolysis .

Electrophilic Substitution

The electron-rich quinoline core allows for electrophilic substitution at positions activated by methoxy or fluorine groups.

  • Bromination : Directed by fluorine’s meta-directing effects, bromination occurs at position 5 or 7 under specific conditions .

Reductive Transformations

Selective reduction of the quinoline ring or substituents is possible:

  • Debenzylation : Pd/C-mediated hydrogenolysis removes benzyl protecting groups .

  • Yield : 75–90% for related compounds .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Agents : Compounds similar to methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate have demonstrated antimicrobial properties. The fluoroquinoline structure is known for its effectiveness against a variety of bacterial infections due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .
  • Anticancer Activity : Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. Studies have shown that this compound could potentially act as a precursor for developing new anticancer agents by modifying its structure to enhance efficacy against specific cancer types .
  • Anti-inflammatory Properties : Some studies suggest that quinoline derivatives can possess anti-inflammatory effects. By targeting specific pathways involved in inflammation, these compounds may help in the management of inflammatory diseases .

Synthetic Applications

  • Building Block for Drug Synthesis : this compound serves as an essential building block in the synthesis of more complex pharmaceutical agents. Its bromine and fluorine substituents allow for further functionalization through various coupling reactions, including Suzuki and Buchwald-Hartwig reactions, which are pivotal in creating diverse medicinal compounds .
  • Catalyst Development : The compound has been utilized in research focused on developing new catalytic systems for organic transformations. Its unique structure can enhance the selectivity and efficiency of catalysts used in various chemical reactions, including borylation and amination processes .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial activity of various quinoline derivatives, this compound was tested against multiple strains of bacteria. The compound exhibited significant inhibition against Gram-positive bacteria, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The study highlighted modifications to the compound that increased its potency, suggesting pathways for future drug development targeting specific cancers .

Mechanism of Action

The mechanism of action of Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:

    Methyl 8-chloro-6-fluoro-4-methoxyquinoline-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 8-bromo-6-chloro-4-methoxyquinoline-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 8-bromo-6-fluoro-4-hydroxyquinoline-2-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and methoxy groups, which confer distinct chemical and biological properties .

Biological Activity

Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₉BrFNO₃
  • Molecular Weight : 314.11 g/mol
  • CAS Number : 442549-60-2

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • The compound has shown effectiveness against various bacterial strains and fungi. Its mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Antiviral Properties :
    • Research indicates that this compound may inhibit viral replication, particularly in strains sensitive to quinoline derivatives. It has been noted for activity against certain viruses by interfering with viral entry or replication processes.
  • Anticancer Potential :
    • Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer). It appears to arrest the cell cycle at the G1 phase and promote cell death through intrinsic apoptotic pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
  • Receptor Modulation : It can bind to various receptors, altering their activity and influencing downstream signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessTarget Organisms/Cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaVarious bacterial strains
AntiviralInhibits replication of select virusesSpecific viral strains
AnticancerInduces apoptosis in MCF-7 cellsHuman breast cancer cells

Case Study: Anticancer Activity

A study explored the effects of this compound on MCF-7 cells. The compound demonstrated an IC50 value indicating effective cytotoxicity:

TreatmentIC50 (µM)Apoptosis Induction (%)
Methyl 8-bromo...168.782.16
Doxorubicin101.52

The results indicated that the compound not only inhibited cell growth but also promoted apoptosis more effectively than the positive control (doxorubicin).

Comparative Analysis with Similar Compounds

This compound can be compared with other quinoline derivatives to assess its unique properties:

Compound NameKey DifferencesBiological Activity
Methyl 8-chloro-6-fluoro-4-methoxyquinoline...Chlorine instead of bromineSimilar antimicrobial properties
Methyl 8-bromo-6-chloro-4-methoxyquinoline...Chlorine instead of fluorineVaries in anticancer efficacy
Methyl 8-bromo-6-fluoro-4-hydroxyquinoline...Hydroxy group instead of methoxyDifferent binding affinity in certain targets

Future Directions

Research is ongoing to further elucidate the biological mechanisms underlying the activities of this compound. Future studies aim to:

  • Identify specific molecular targets and pathways affected by the compound.
  • Explore its potential as a lead compound for drug development in treating infections and cancers.
  • Investigate structure–activity relationships (SAR) to optimize its efficacy and reduce toxicity.

Q & A

Q. What are the optimal synthetic routes for Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate, and how can intermediates be characterized?

The synthesis of this compound typically involves sequential functionalization of a quinoline core. A plausible route includes:

  • Step 1 : Bromination at the 8-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions .
  • Step 2 : Fluorination via halogen-exchange reactions (e.g., Balz-Schiemann or nucleophilic substitution with KF in polar aprotic solvents) .
  • Step 3 : Methoxy group introduction at the 4-position using methyl iodide and a base (e.g., NaH or K₂CO₃).
  • Step 4 : Esterification at the 2-position via carbodiimide-mediated coupling or direct methylation of the carboxylic acid precursor.

Characterization : Use 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm substitution patterns, LC-MS for purity, and X-ray crystallography (via SHELX ) for absolute configuration. Monitor reaction progress with TLC or HPLC.

Q. How can spectroscopic techniques resolve ambiguities in structural assignments for this compound?

  • NMR : 19F^{19} \text{F} NMR distinguishes fluorine environments, while 1H^1 \text{H}-13C^{13} \text{C} HSQC/HMBC correlations verify connectivity of methoxy, bromo, and fluoro substituents .
  • X-ray crystallography : Resolves positional isomerism and confirms dihedral angles between substituents (e.g., using WinGX/ORTEP ).
  • IR spectroscopy : Confirms ester carbonyl (C=O stretch at ~1700 cm1^{-1}) and methoxy C-O vibrations.

Advanced Research Questions

Q. What strategies mitigate side reactions during bromination/fluorination steps?

  • Temperature control : Lower temperatures (<0°C) reduce electrophilic bromination at undesired positions .
  • Directing groups : Use protecting groups (e.g., nitro or methoxy) to guide halogen placement .
  • Catalytic systems : Employ Cu(I)- or Pd(II)-based catalysts for regioselective fluorination .
  • Workup protocols : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (from EtOH/H₂O) isolates the product from dibrominated/by-product impurities .

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Bromo group : Acts as a leaving group in Suzuki-Miyaura couplings; electron-withdrawing fluoro and methoxy groups enhance oxidative addition with Pd(0) catalysts .
  • Steric effects : The 8-bromo and 6-fluoro substituents may hinder coupling at adjacent positions. Computational DFT studies (e.g., Gaussian) model transition states to predict reactivity .
  • Solvent selection : Use DMF or THF for Pd-mediated reactions, ensuring anhydrous conditions to avoid hydrolysis of the ester moiety .

Q. How can crystallographic data resolve discrepancies in reported molecular geometries?

  • Refinement software : SHELXL refines anisotropic displacement parameters for heavy atoms (Br, F), addressing thermal motion artifacts .
  • Twinned crystals : Use PLATON to detect twinning and apply HKLF5 data format corrections .
  • Hydrogen bonding : Analyze packing diagrams (via Mercury) to assess intermolecular interactions influencing conformation .

Q. What methodologies validate the compound’s stability under biological assay conditions?

  • pH stability : Perform accelerated degradation studies (pH 1–10 buffers, 37°C) monitored by HPLC. The ester group may hydrolyze in basic conditions .
  • Light sensitivity : Store solutions in amber vials; UV-vis spectroscopy tracks decomposition (λ~300 nm for quinoline derivatives) .
  • Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and quantify parent compound via LC-MS/MS .

Q. How can contradictory bioactivity data from different research groups be reconciled?

  • Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) .
  • Impurity profiling : Compare HPLC traces of batches; residual solvents or dehalogenated byproducts (e.g., 8-H analog) may skew results .
  • Structural analogs : Test derivatives (e.g., 8-chloro or 6-nitro variants) to isolate substituent-specific effects .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to quinoline-targeted enzymes (e.g., topoisomerases) .
  • MD simulations : GROMACS assesses dynamic stability of ligand-protein complexes, accounting for fluorine’s electronegativity .
  • QSAR models : Train on datasets of quinoline bioactivity to correlate substituent patterns (e.g., Hammett σ values) with efficacy .

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